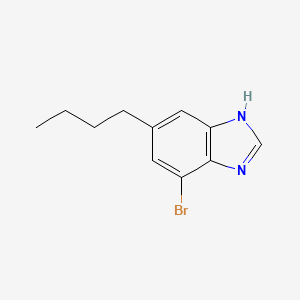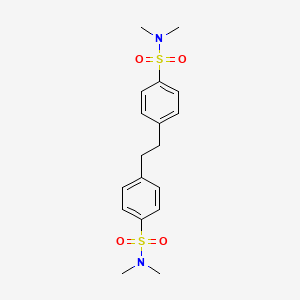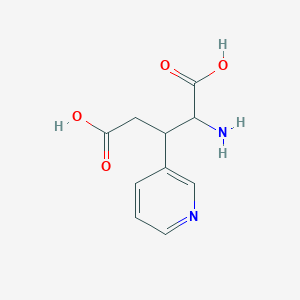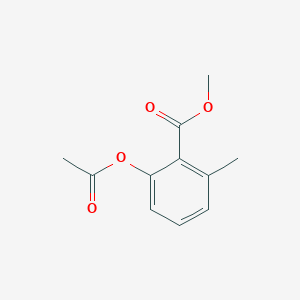![molecular formula C19H26ClNO B14003421 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol CAS No. 6936-18-1](/img/structure/B14003421.png)
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol typically involves the reaction of 2-phenyl-1-(4-propan-2-ylphenyl)ethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Phenyl-1-(4-propan-2-ylphenyl)ethylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: A simpler compound with similar aromatic characteristics.
1-(4-Isopropylphenyl)ethanol: Shares the isopropylphenyl group but lacks the aminoethyl component.
Phenylethylamine: Contains the phenylethyl structure but lacks the hydroxyl group.
Uniqueness
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is unique due to its combination of aromatic and aliphatic components, as well as the presence of both amino and hydroxyl functional groups
Propriétés
Numéro CAS |
6936-18-1 |
|---|---|
Formule moléculaire |
C19H26ClNO |
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
2-[[2-phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15(2)17-8-10-18(11-9-17)19(20-12-13-21)14-16-6-4-3-5-7-16;/h3-11,15,19-21H,12-14H2,1-2H3;1H |
Clé InChI |
NLJPZMJUEWSWCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2)NCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)



![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)




![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
